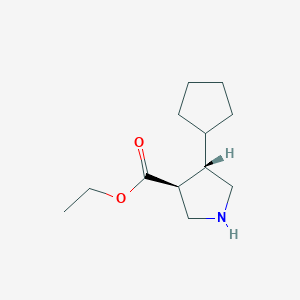

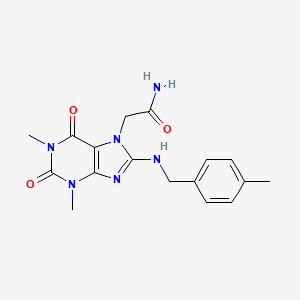

3-(4-fluorophenyl)-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-fluorophenyl)-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide" is a complex molecule that may be related to the fluoroquinoline family, which is known for its potential in medical imaging studies, particularly as ligands for the NK-3 receptor. These ligands are of interest due to their potential use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies .

Synthesis Analysis

The synthesis of related fluoroquinoline compounds involves a key step of metalation directed by the fluorine atom, which is then followed by iodination of the quinoline ring . This suggests that the synthesis of the compound might also involve a similar strategic metalation step, possibly utilizing the fluorine atom to direct the introduction of other functional groups onto the quinoline framework.

Molecular Structure Analysis

The molecular structure of fluoroquinoline derivatives can be quite complex. For instance, the crystal structure of a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, was determined to crystallize in the orthorhombic space group with specific unit cell dimensions. This compound features two independent molecules per asymmetric unit that are linked via intermolecular N-H…S bonds . This information provides insight into the potential molecular interactions and crystal packing that could be expected for the compound .

Chemical Reactions Analysis

The synthesis of related compounds has been achieved through base-catalyzed intramolecular nucleophilic cyclization, following an SNAr mechanism . This suggests that the compound of interest may also be synthesized or modified through similar nucleophilic substitution reactions, which could be useful in the development of new derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related fluoroquinoline compounds can be inferred. These compounds typically exhibit solid-state properties conducive to crystallography, as evidenced by the successful X-ray diffraction analysis of a related compound . The presence of fluorine and other heteroatoms within the structure suggests that the compound may have significant electronegativity, which could influence its solubility, reactivity, and interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

- Compounds with structural similarities, particularly those incorporating fluoroquinolone and thiazolidinone moieties, have been synthesized and evaluated for their antimicrobial properties. For example, Patel and Patel (2010) reported the synthesis of fluoroquinolone-based 4-thiazolidinones and evaluated their antifungal and antibacterial activities, indicating potential applications in developing new antimicrobial agents Patel & Patel, 2010.

Antibacterial Activities

- Another study by Cooper et al. (1990) focused on the synthesis of quinolones containing heterocyclic substituents, demonstrating significant antibacterial activity, especially against Gram-positive organisms. This suggests that structural analogs of the compound could be explored for their antibacterial potential Cooper, Klock, Chu, & Fernandes, 1990.

Antitumor and Anticancer Potential

- The structural features present in the compound of interest, such as quinazolinone and thiazolidinone, have also been associated with antitumor activities. For instance, Hao et al. (2017) synthesized a compound with potential anticancer properties, indicating the relevance of such molecular frameworks in cancer research Hao, Lu, Chen, Wang, Ding, & Liu, 2017.

Enzyme Inhibition and Biological Activities

- Modifications of quinazolinone structures have been explored for various biological activities, including enzyme inhibition, which is crucial for drug discovery. For example, Riadi et al. (2021) synthesized a quinazolinone-based derivative with potent inhibitory activity against key enzymes, showcasing the potential of such compounds in medicinal chemistry Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4O3S/c1-3-14-31-27(36)18-8-13-22-24(15-18)33-29(34(28(22)37)20-11-9-19(30)10-12-20)38-16-25(35)26-17(2)32-23-7-5-4-6-21(23)26/h4-13,15,32H,3,14,16H2,1-2H3,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSXIRXNKPLIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=C(NC4=CC=CC=C43)C)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)